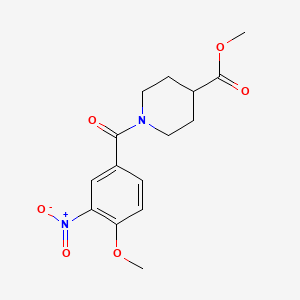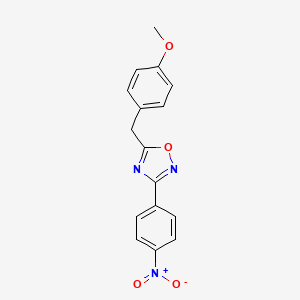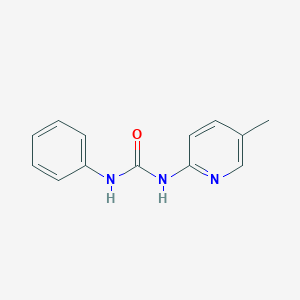
methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate, also known as MNBP, is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mecanismo De Acción
The mechanism of action of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate is not fully understood. However, it has been suggested that methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate may exert its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells. Additionally, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate may inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has been found to have several biochemical and physiological effects. In vitro studies have shown that methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate can inhibit the growth of cancer cells, induce cell cycle arrest and apoptosis, and inhibit the activity of certain enzymes. Additionally, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has been found to have neuroprotective effects, as it can protect neurons from oxidative stress and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has several advantages for lab experiments, including its high purity and stability, as well as its low toxicity. However, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate is a relatively new compound, and more research is needed to fully understand its properties and potential applications.
Direcciones Futuras
There are several future directions for research on methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate. One area of research could focus on the development of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate as an anti-cancer agent, including studies on its efficacy in vivo and its potential use in combination with other anti-cancer drugs. Additionally, research could focus on the development of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate as a neuroprotective agent, including studies on its potential use in the treatment of neurological disorders. Finally, research could focus on the synthesis of analogs of methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate to improve its properties and potential applications.
Métodos De Síntesis
Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate can be synthesized using a multi-step reaction process that involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with piperidine and methyl 4-hydroxypiperidine-1-carboxylate in the presence of triethylamine. The resulting product is then purified using column chromatography to obtain pure methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate.
Aplicaciones Científicas De Investigación
Methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has shown promising results in various scientific research applications. It has been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, methyl 1-(4-methoxy-3-nitrobenzoyl)-4-piperidinecarboxylate has been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
methyl 1-(4-methoxy-3-nitrobenzoyl)piperidine-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-22-13-4-3-11(9-12(13)17(20)21)14(18)16-7-5-10(6-8-16)15(19)23-2/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZLQSSKSRXFGHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)N2CCC(CC2)C(=O)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,2-dimethyl-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)propanamide](/img/structure/B5748399.png)



![4-{[(5-bromo-2-furoyl)amino]methyl}benzoic acid](/img/structure/B5748424.png)


![N-(4-methoxyphenyl)-2-{[4-methyl-5-(2-thienylmethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5748437.png)
![2-[(3-bromobenzyl)thio]-6-methylnicotinonitrile](/img/structure/B5748442.png)
![6-bromo-N'-(4-fluorobenzylidene)-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B5748444.png)

![3-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5748458.png)

